4-[(4-Chlorophenyl)methanesulfonyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEASIMQFJQFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Analog Design for 4 4 Chlorophenyl Methanesulfonyl Aniline
Established Reaction Pathways and Methodological Refinements for Core Synthesis
The traditional synthesis of diaryl sulfones like 4-[(4-Chlorophenyl)methanesulfonyl]aniline generally relies on two primary disconnection approaches: the formation of the carbon-sulfur bond via sulfonylation, or the construction of the carbon-nitrogen bond through amination of a pre-functionalized sulfone. A plausible and established pathway involves a multi-step sequence commencing with the synthesis of a key intermediate, (4-chlorophenyl)methanesulfonyl chloride, followed by its reaction with aniline (B41778) and subsequent functional group manipulations.
A common strategy involves the initial preparation of a nitro-substituted precursor, which is later reduced to the target aniline derivative. This approach is advantageous as the nitro group is a strong electron-withdrawing group, which can facilitate certain reactions, and its reduction to an amine is a well-established and high-yielding transformation. wikipedia.orggoogle.com
A representative synthetic route is outlined below:
Synthesis of (4-Chlorophenyl)methanethiol: This can be achieved through the reaction of 4-chlorobenzyl chloride with a sulfur source like sodium hydrosulfide.
Oxidative Chlorination to the Sulfonyl Chloride: The synthesized thiol can be converted to the corresponding (4-chlorophenyl)methanesulfonyl chloride. This transformation is typically carried out using an oxidizing agent in the presence of a chlorine source.
Sulfonylation of a Protected Aniline: The resulting sulfonyl chloride is then reacted with a protected aniline, such as acetanilide, under basic conditions to form the sulfonamide linkage. The use of a protecting group on the aniline nitrogen prevents side reactions.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Alternatively, a convergent synthesis can be envisioned where 4-nitroaniline (B120555) is reacted with (4-chlorophenyl)methanesulfonyl chloride, followed by the reduction of the nitro group.
Optimization of Precursor Reactivity and Selectivity
The optimization of precursor reactivity and selectivity is crucial for maximizing the yield and purity of the final product. In the context of the Friedel-Crafts sulfonylation, a key reaction for preparing sulfonyl chloride precursors, various factors can be fine-tuned.
For instance, in the synthesis of related diaryl sulfones, the choice of catalyst and reaction conditions significantly impacts the outcome. Studies on the Friedel-Crafts sulfonylation of 1,3-dimethoxybenzene (B93181) with p-toluenesulfonic anhydride (B1165640) have shown that using a chloroaluminate ionic liquid immobilized on magnetic nanoparticles as a catalyst allows for high yields under optimized conditions. hcmuaf.edu.vnhcmuaf.edu.vn The reaction parameters that are typically optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants.
| Parameter | Optimized Condition | Resulting Yield |
| Temperature | 115°C | 82% |
| Reaction Time | 2.3 hours | 82% |
| Catalyst Amount | 0.24 g | 82% |
| Reagent Ratio | 1.0:1.0 | 82% |
This interactive data table showcases the optimized conditions for a related Friedel-Crafts sulfonylation reaction, which can be extrapolated to the synthesis of precursors for this compound. hcmuaf.edu.vn
The selectivity of the sulfonylation reaction is also a critical aspect, particularly when dealing with substituted aromatic rings where multiple isomers can be formed. The use of solid acid catalysts, such as Fe³⁺-montmorillonite and zeolite beta, has been shown to provide high regioselectivity in the sulfonylation of toluene (B28343) and naphthalene, favoring the formation of the para and beta isomers, respectively. rsc.org This selectivity is attributed to the specific acidic properties and shape-selective nature of these catalysts.
Efficiency Enhancements in Sulfonylation and Amination Steps
Efficiency in the sulfonylation and amination steps can be enhanced through various strategies, including the use of highly reactive intermediates and optimized reaction conditions.
The preparation of the sulfonyl chloride intermediate is a critical step. A common method for synthesizing p-nitrobenzenesulfonyl chloride, a potential precursor, involves the oxidative chlorination of the corresponding disulfide. google.com This process can be optimized by carefully controlling the reaction temperature, the ratio of reactants (disulfide, chlorine, and thionyl chloride), and the work-up procedure to achieve high yields and purity. google.com
For the amination step, the reaction between a sulfonyl chloride and an aniline is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent can also influence the reaction rate and yield. Studies on the reaction of benzenesulfonyl chloride with aniline have shown that the reaction rates are significantly affected by the solvent composition, with polar protic solvents generally favoring faster reactions. researchgate.net
The reduction of the nitro group to an amine is a key transformation in syntheses that utilize a nitro-substituted precursor. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient and clean method for this conversion. wikipedia.org The process is often carried out under mild conditions and provides high yields of the desired aniline. Modern catalytic reduction processes also focus on high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups. google.comunimi.it
Development of Novel Synthetic Methodologies
Recent advancements in organic synthesis have led to the development of novel methodologies that offer advantages in terms of sustainability, efficiency, and safety.
Exploration of Sustainable and Green Chemistry Approaches
Green chemistry principles are increasingly being applied to the synthesis of sulfones to minimize the environmental impact of chemical processes. One approach involves the use of environmentally benign catalysts and solvents. For example, the use of recoverable and reusable catalysts, such as ionic liquids immobilized on magnetic nanoparticles, for Friedel-Crafts sulfonylation reduces catalyst waste. hcmuaf.edu.vnhcmuaf.edu.vn
Solid acid catalysts also represent a greener alternative to traditional Lewis acids like aluminum chloride, which are used in stoichiometric amounts and generate significant waste during work-up. rsc.org These solid acids are non-corrosive, easy to handle, and can be recycled.
Microwave-assisted organic synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. The Friedel-Crafts sulfonylation of toluene with benzenesulfonyl chloride has been shown to proceed with excellent yields in shorter reaction times under microwave irradiation compared to conventional heating. scienceandtechnology.com.vn
Rational Design and Chemical Derivatization of Analogs
The rational design and synthesis of analogs of this compound can be a valuable strategy for exploring its chemical space and investigating structure-activity relationships, should the compound exhibit interesting biological or material properties.
Derivatization can be achieved by modifying either of the two aromatic rings or the amine functionality. For example, analogs with different substituents on the chlorophenyl ring could be synthesized to probe the effect of electronic and steric factors. Similarly, the aniline ring can be substituted at various positions to modulate the compound's properties.
The amine group itself is a versatile handle for further derivatization. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to generate a library of related compounds. For instance, the synthesis of N-acylsulfonamides is a common strategy in medicinal chemistry to introduce diverse functionalities.
Strategic Introduction of Substituents for Modulating Molecular Interactions
The deliberate placement of various functional groups on the aromatic rings of this compound is a fundamental strategy to fine-tune its binding affinity and selectivity for specific biological targets. The nature and position of these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interactions within a protein's binding pocket.
For instance, the introduction of halogen atoms, such as fluorine or bromine, can modulate the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The position of these halogens can also direct the molecule's orientation within the binding site, leading to enhanced activity.
The following table illustrates how different substituents on the aniline ring can influence the molecule's properties and potential interactions:
| Substituent | Position | Potential Effect on Molecular Interactions |
| Electron-withdrawing group (e.g., -NO2) | ortho, meta, para | Can alter the pKa of the aniline nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor. |
| Electron-donating group (e.g., -OCH3) | ortho, meta, para | Can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions. |
| Bulky alkyl group (e.g., -C(CH3)3) | ortho, meta, para | Can introduce steric hindrance, which may improve selectivity for a specific target by preventing binding to off-targets. |
| Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Various | Can form additional hydrogen bonds with key residues in the binding pocket, thereby increasing binding affinity. |
Scaffold Hopping and Bioisosteric Replacement Strategies
To explore novel chemical space and improve drug-like properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles. For this compound, the diaryl sulfone core could potentially be replaced with other bioisosteric linkers that maintain the crucial spatial arrangement of the phenyl and aniline rings.
Bioisosteric replacement, a more subtle modification, involves substituting a specific functional group with another that has similar physical and chemical properties. This strategy is often used to address issues such as metabolic instability or toxicity while retaining or improving biological activity. For example, the sulfone group in this compound could be replaced with a sulfonamide or a reversed sulfonamide to modulate its hydrogen bonding capabilities and metabolic stability.
Examples of potential bioisosteric replacements for the sulfone linker are presented in the table below:
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Sulfone (-SO2-) | Sulfonamide (-SO2NH-) | Introduces a hydrogen bond donor, potentially altering binding interactions and improving solubility. |
| Sulfone (-SO2-) | Ketone (-CO-) | Removes the tetrahedral geometry of the sulfone, which could impact conformational flexibility. |
| Sulfone (-SO2-) | Amide (-CONH-) | Can act as both a hydrogen bond donor and acceptor, offering different interaction possibilities. |
Combinatorial Synthesis Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of related compounds. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, allowing for the systematic exploration of the effects of various substituents on biological activity.
For the generation of a library based on the this compound scaffold, a solid-phase synthesis strategy could be employed. In this approach, the aniline or the chlorophenyl moiety would be attached to a solid support, followed by the sequential addition of the remaining building blocks with various substituents. This method allows for the efficient creation of a large number of analogs for biological screening.
A hypothetical combinatorial library design is outlined below, demonstrating the potential for generating diverse structures:
| Scaffold Position | Diversity Point 1 (R1 on Aniline Ring) | Diversity Point 2 (R2 on Chlorophenyl Ring) |
| 1 | -H | -H |
| 2 | -OCH3 | -F |
| 3 | -Cl | -Cl |
| 4 | -CH3 | -Br |
| 5 | -NO2 | -CF3 |
Comprehensive Spectroscopic and Crystallographic Characterization of 4 4 Chlorophenyl Methanesulfonyl Aniline and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a fundamental technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-[(4-Chlorophenyl)methanesulfonyl]aniline, the molecular formula is established as C₁₃H₁₂ClNO₂S.
This formula leads to a calculated exact mass (monoisotopic mass) of 281.0277 Da. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) to within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula and serving as a primary indicator of sample purity. However, specific experimental HRMS data from peer-reviewed sources for this compound could not be located.
Table 1: Calculated Mass Data for C₁₃H₁₂ClNO₂S
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₂S |
| Molecular Weight | 281.76 g/mol |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
Proton, Carbon, and Heteronuclear NMR Studies
¹H (proton) and ¹³C (carbon) NMR spectra provide information about the chemical environment, connectivity, and number of unique hydrogen and carbon atoms in a molecule. For this compound, one would expect to observe distinct signals for the methylene (B1212753) bridge protons, as well as the aromatic protons on both the aniline (B41778) and 4-chlorophenyl rings. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the methylene carbon, and any quaternary carbons.
Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the surveyed literature.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton and confirming assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, primarily within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as those in the methylene group and the C-H bonds of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which are essential for connecting the 4-chlorobenzyl group to the sulfonyl moiety and the sulfonyl group to the aniline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, aiding in conformational analysis.
Detailed experimental data from these advanced 2D NMR techniques for the title compound are not present in the available scientific literature.
Vibrational Spectroscopy: Infrared and Raman Applications for Functional Group Analysis
N-H stretching vibrations for the primary amine (aniline) group.
Asymmetric and symmetric SO₂ stretching vibrations for the sulfonyl group.
C-H stretching and bending modes for the aromatic rings and the methylene bridge.
C=C stretching vibrations within the aromatic rings.
A C-Cl stretching vibration for the chlorophenyl group.
A search for experimentally recorded IR and Raman spectra with assigned peak frequencies for this specific compound did not yield any results.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
UV-Visible absorption spectroscopy provides information on the electronic transitions within a molecule, typically involving π-electrons in aromatic systems. Fluorescence spectroscopy measures the emission of light from an excited electronic state, offering insights into the molecule's electronic structure and environment. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) chromophores. However, no published experimental UV-Vis absorption maxima (λ_max) or fluorescence emission data could be found for this compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the aniline N-H and sulfonyl O atoms.
A search of crystallographic databases and the broader scientific literature did not uncover any reported single-crystal X-ray diffraction studies for this compound. Therefore, no information on its solid-state structure or crystal packing is currently available.
Circular Dichroism Spectroscopy (if chirality is introduced)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structure of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit a CD signal. However, chirality can be introduced into its derivatives, making CD spectroscopy a relevant and valuable tool for their characterization.
One of the primary mechanisms through which chirality can be introduced into the diaryl sulfone framework is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-superimposable stereoisomers called atropisomers. researchgate.netnih.gov In the case of diaryl sulfones, substitution at the ortho-positions of the phenyl rings can restrict rotation around the carbon-sulfur (C–S) bonds, giving rise to axial chirality. nih.govresearchgate.net
While specific experimental CD data for chiral derivatives of this compound are not extensively documented in the scientific literature, the principles of CD spectroscopy are widely applied to analogous chiral sulfones and sulfoxides. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For hypothetical chiral derivatives of this compound, CD spectroscopy could be employed for several key purposes:
Determination of Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by computational methods, such as Time-Dependent Density Functional Theory (TDDFT), the absolute configuration (R or S) of the atropisomers can be assigned. researchgate.net This is a common application for various chiral molecules where crystallographic methods are not feasible.
Conformational Analysis: The sign and intensity of the Cotton effects in a CD spectrum are directly related to the molecular conformation. Thus, CD spectroscopy can provide insights into the preferred solution-state conformations of chiral sulfonanilide derivatives.
Enantiomeric Purity Assessment: CD spectroscopy can be used to distinguish between enantiomers, as they produce mirror-image spectra. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample.
The potential chiroptical properties of such compounds would primarily arise from electronic transitions associated with the aromatic chromophores (the chlorophenyl and aniline rings). The chiral perturbation induced by the atropisomeric sulfone bridge would cause these transitions to become CD-active, producing a characteristic spectrum.
Although no specific data table can be presented, the table below outlines the theoretical application of CD spectroscopy for a hypothetical pair of atropisomers of a 2,2'-disubstituted derivative of this compound.
| Property | Atropisomer 1 (e.g., Ra) | Atropisomer 2 (e.g., Sa) | Notes |
| CD Spectrum | Exhibits positive and/or negative Cotton effects at specific wavelengths. | Exhibits a mirror-image spectrum to Atropisomer 1 (i.e., opposite signs for Cotton effects). | The exact wavelengths and intensities of the peaks would depend on the specific substituents and the solvent used. |
| Molar Ellipticity [θ] | Non-zero value at wavelengths of absorption. | Equal in magnitude but opposite in sign to Atropisomer 1 at corresponding wavelengths. | Molar ellipticity is the standard unit for reporting CD data and allows for comparison between different compounds. |
| Application | Assignment of absolute configuration; study of conformational stability. | Assignment of absolute configuration; confirmation of enantiomeric relationship. | The combination of experimental CD and computational chemistry provides a powerful tool for the unambiguous stereochemical assignment of atropisomers. researchgate.net |
Computational Chemistry and Molecular Modeling Insights into 4 4 Chlorophenyl Methanesulfonyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of electronic and structural features.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potentials
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For 4-[(4-Chlorophenyl)methanesulfonyl]aniline, DFT studies would focus on its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The energies of the HOMO and LUMO are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability; a smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the sulfonyl group and the chlorophenyl ring, combined with the electron-donating aniline (B41778) moiety, would significantly influence the energies of these frontier orbitals.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group would be expected to be regions of high negative potential.
Illustrative DFT Data for this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values for similar molecules. Specific experimental or computational studies on this compound are not publicly available.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is key to determining its three-dimensional structure and how it interacts with biological targets.
By systematically rotating the bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the maxima represent transition states between conformations. This analysis would reveal the most energetically favorable shapes of the molecule, which are likely to be the most populated at physiological temperatures. The relative energies of different conformers can be calculated to determine their population distribution.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
For this compound, an MD simulation, typically in a solvent like water to mimic physiological conditions, would reveal how the molecule moves, vibrates, and interacts with its surroundings. This can provide information on its conformational flexibility in a dynamic environment, the stability of different conformations, and the formation and breaking of hydrogen bonds with solvent molecules. Understanding how the molecule interacts with water is crucial for predicting its solubility and bioavailability.
Ligand-Based Drug Design Approaches
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling and Feature Mapping
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups.
For this compound, a pharmacophore model would be generated by identifying the key chemical features in its structure. The aniline group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. The two aromatic rings (the chlorophenyl and the aniline rings) represent hydrophobic and aromatic features. Mapping these features onto the molecule's three-dimensional structure provides a template that can be used to search for other molecules with a similar arrangement of features and, therefore, potentially similar biological activity.
Illustrative Pharmacophoric Features of this compound
| Feature | Location | Role in Molecular Recognition |
| Aromatic Ring | Chlorophenyl group | Hydrophobic interactions, π-π stacking. |
| Aromatic Ring | Phenyl group of aniline | Hydrophobic interactions, π-π stacking. |
| Hydrogen Bond Donor | -NH2 group of aniline | Formation of hydrogen bonds with a biological target. |
| Hydrogen Bond Acceptor | Oxygen atoms of the -SO2- group | Formation of hydrogen bonds with a biological target. |
| Halogen Atom | Chlorine on the phenyl ring | Can participate in halogen bonding and influence electronic properties. |
Note: This table outlines the potential pharmacophoric features based on the chemical structure of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is an equation that relates one or more molecular descriptors (numerical representations of molecular properties) to the activity of the compounds.
To develop a QSAR model for a series of compounds including this compound, one would need a dataset of molecules with known biological activities. Various molecular descriptors would be calculated for each molecule, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices (which describe the connectivity of the atoms). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that can predict the activity of new, untested compounds. While no specific QSAR models for this compound have been reported, its structural features suggest that descriptors related to hydrophobicity, electronic effects of the chloro and sulfonyl groups, and hydrogen bonding capacity would likely be important variables in such a model.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a rational and efficient methodology in the development of new drugs. This approach relies on the three-dimensional structural information of a biological target, typically a protein or a nucleic acid, to design molecules that can bind to it and modulate its function. For a compound like this compound, SBDD would be instrumental in identifying potential biological targets and optimizing its structure to achieve desired therapeutic effects. The iterative process of SBDD involves determining the target structure, often through techniques like X-ray crystallography or cryo-electron microscopy, followed by the computational design and synthesis of candidate compounds, and subsequent experimental validation.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a cornerstone of structure-based drug design, computationally predicting the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This simulation technique allows researchers to understand and visualize the interactions between a ligand, in this case, this compound, and the binding site of a potential target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity.
The insights gained from molecular docking are manifold. They can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, docking simulations could predict whether the aniline or the chlorophenyl group of this compound fits into specific pockets of a binding site and which amino acid residues it might interact with. This information is invaluable for medicinal chemists to suggest modifications to the ligand's structure to enhance its binding potency and selectivity.
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Leu23, Val31, Ala45, Lys67, Glu88, Asp144 |
| Hydrogen Bonds | N-H of aniline with Asp144; O=S=O with Lys67 |
| Hydrophobic Interactions | Chlorophenyl ring with Leu23, Val31, Ala45 |
Disclaimer: The data presented in this table is purely illustrative and is intended to represent the type of results obtained from a molecular docking simulation. It is not based on actual experimental or computational studies of this compound.
Binding Free Energy Calculations and Rescoring Techniques
While molecular docking provides a rapid assessment of binding modes and affinities, more rigorous methods are often employed to obtain a more accurate estimation of the binding free energy. These calculations are computationally more intensive but offer a deeper understanding of the thermodynamics of ligand-protein binding. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate approaches.
These techniques simulate the physical transformation of a ligand into another or into a non-interacting "dummy" molecule, both in the solvated state and within the protein binding site. The difference in the free energy of these transformations allows for the calculation of the absolute or relative binding free energy. Such calculations can be instrumental in the lead optimization phase of drug discovery, helping to prioritize which proposed chemical modifications are most likely to improve binding affinity.
Rescoring techniques are also employed to refine the initial predictions from molecular docking. These methods use more sophisticated scoring functions or even machine learning models trained on large datasets of known protein-ligand complexes and their experimental binding affinities to re-evaluate the docked poses and provide a more accurate ranking.
Mechanistic Elucidation of Biological Interactions of 4 4 Chlorophenyl Methanesulfonyl Aniline in Vitro and Preclinical Models
Cellular Mechanism of Action in In Vitro Models
Effects on Cell Proliferation and Viability in Cultured Cell Lines
There is a lack of specific published data detailing the effects of 4-[(4-Chlorophenyl)methanesulfonyl]aniline on the proliferation and viability of various cultured cell lines. Typically, the antiproliferative activity of a novel compound is assessed across a panel of cancer cell lines to determine its potency and selectivity. Such studies would involve determining the half-maximal inhibitory concentration (IC50) for each cell line.
For illustrative purposes, a hypothetical data table is presented below to show how such data would be typically organized. It must be emphasized that the following data is purely exemplary and does not represent real experimental results for this compound.
Hypothetical In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Refinement
Comprehensive Structure-Activity Relationship (SAR) studies specifically centered on this compound are not readily found in the scientific literature. SAR studies for sulfonamide derivatives generally indicate that the nature and position of substituents on the aromatic rings, as well as the nature of the linker between them, significantly influence biological activity.
Correlation of Structural Features with Biological Activity Profiles
For analogous benzenesulfonamide (B165840) derivatives, the following general correlations have been observed:
The Sulfonamide Moiety (-SO2NH-): This group is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds with biological targets.
Aromatic Rings: The presence of aryl groups is common in biologically active sulfonamides. The electronic properties (electron-donating or electron-withdrawing) of substituents on these rings can modulate activity.
The 4-Chlorophenyl Group: The presence of a halogen, such as chlorine, on the phenyl ring can enhance lipophilicity, which may improve cell membrane permeability. The position of the chlorine atom is also critical; the para-position is common in many bioactive molecules.
Methylene (B1212753) Bridge (-CH2-): The methylene group separating the chlorophenyl ring from the sulfonyl group provides flexibility to the molecule, which can influence how it fits into the binding pocket of a target protein.
Impact of Substituent Variation on Target Affinity and Selectivity
Without specific data for this compound, one can only speculate on the impact of substituent variations based on general principles of medicinal chemistry. For instance, modifying the substitution pattern on either the aniline (B41778) or the chlorophenyl ring would likely alter the compound's electronic and steric properties, thereby affecting its affinity and selectivity for biological targets. Replacing the chlorine atom with other halogens (e.g., fluorine or bromine) or with alkyl or alkoxy groups would be a standard approach in a medicinal chemistry campaign to probe the SAR.
Chiral Recognition and Stereochemical Effects on Biological Response
The specific molecule this compound is achiral. Therefore, chiral recognition and stereochemical effects are not applicable to this compound. However, if chiral centers were introduced into the molecule, for example by substitution on the methylene bridge, it would be expected that the resulting enantiomers could exhibit different biological activities, a common phenomenon in pharmacology.
Preclinical In Vitro Efficacy Studies and Mechanism-Based Assays
Specific preclinical in vitro efficacy studies for this compound in disease models such as cancer cell lines, bacterial cultures, or parasite cultures are not documented in the available literature. Research on sulfonamides as a class has shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic effects.
Evaluation in Specific In Vitro Disease Models (e.g., cancer cell lines, bacterial cultures, parasite cultures)
While direct evidence is absent for the title compound, related sulfonamide derivatives have been evaluated in various in vitro models.
Cancer Cell Lines: Many novel sulfonamide derivatives have been synthesized and tested for their anticancer properties against a variety of human cancer cell lines. Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis.
Bacterial Cultures: Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folate synthesis in bacteria. The activity of new sulfonamide derivatives is typically tested against a panel of Gram-positive and Gram-negative bacteria.
Parasite Cultures: Certain sulfonamides have shown activity against various parasites, including Plasmodium falciparum, the causative agent of malaria. Their mechanism of action in parasites can also involve the inhibition of folate biosynthesis.
A hypothetical table summarizing potential in vitro efficacy is provided below for illustrative purposes. Again, this table is not based on experimental data for this compound.
Hypothetical In Vitro Efficacy Profile of this compound
| In Vitro Model | Organism/Cell Type | Endpoint | Activity |
| Cancer | Human cancer cell lines | IC50 / GI50 | Data not available |
| Bacterial | Staphylococcus aureus | MIC | Data not available |
| Bacterial | Escherichia coli | MIC | Data not available |
| Parasitic | Plasmodium falciparum | IC50 | Data not available |
Analysis of Molecular Biomarkers and Pathway Engagement in Preclinical Models
Following a comprehensive search of scientific literature and research databases, no specific studies detailing the analysis of molecular biomarkers or pathway engagement for the compound this compound in preclinical models were identified. The current body of publicly available scientific research does not appear to contain data on the mechanistic elucidation of this specific compound's biological interactions at the molecular level.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular pathways modulated by this compound. Further research would be necessary to investigate these aspects of the compound's activity.
Chemical Biology Applications and Role of 4 4 Chlorophenyl Methanesulfonyl Aniline As a Research Tool
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting biological processes within their native context. The development of such probes from a lead compound like 4-[(4-Chlorophenyl)methanesulfonyl]aniline involves strategic chemical modifications to incorporate reporter groups or reactive functionalities without significantly compromising the parent molecule's inherent biological activity.
Derivatives of this compound can be engineered to function as various types of chemical probes:
Fluorescent Probes: The aniline (B41778) group provides a convenient attachment point for the synthesis of fluorescently labeled derivatives. By coupling fluorophores to this position, researchers can create probes for visualizing the subcellular localization of the compound's biological targets through microscopy. The choice of fluorophore can be tailored to the specific experimental requirements, such as excitation/emission wavelengths and photostability.
Affinity-Based Probes: For the enrichment and identification of target proteins, affinity-based probes are crucial. rsc.org The this compound scaffold can be modified to include an affinity tag, such as biotin, via a flexible linker. These biotinylated probes, when introduced into cell lysates or living cells, can bind to their target proteins. The resulting protein-probe complexes can then be captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the target proteins by mass spectrometry.
Photo-crosslinking Probes: To covalently capture interactions between a small molecule and its target protein, photo-crosslinking probes are employed. nih.gov These probes are designed by incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound. nih.gov Upon photoactivation with UV light, a highly reactive species is generated that forms a covalent bond with nearby amino acid residues of the target protein, enabling its robust identification.
The design and synthesis of such probes require a careful balance between maintaining the desired biological activity and incorporating the necessary chemical handles for detection or capture.
| Probe Type | Modification on this compound | Application |
| Fluorescent Probe | Attachment of a fluorophore to the aniline group. | Visualization of target localization in cells. |
| Affinity-Based Probe | Conjugation of an affinity tag (e.g., biotin) via a linker. | Enrichment and pull-down of target proteins for identification. |
| Photo-crosslinking Probe | Incorporation of a photoreactive moiety (e.g., diazirine). | Covalent labeling of target proteins for robust identification. |
Application in Target Validation and Deconvolution Studies
A critical step in drug discovery and chemical biology is the identification and validation of the molecular targets of a bioactive compound. This process, often referred to as target deconvolution, is essential for understanding a compound's mechanism of action. Derivatives of this compound can be instrumental in these studies.
Affinity Chromatography: A common technique for target identification is affinity chromatography. nih.gov A derivative of this compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein(s) will bind to the immobilized ligand, while non-specific proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.
Chemoproteomic Approaches: Modern chemoproteomic platforms offer powerful methods for target deconvolution in a more physiological setting. An electroaffinity labeling platform, for instance, leverages a redox-active functional group to enable covalent capture of protein targets within live cells. nih.gov While not yet demonstrated for this specific compound, the aniline moiety of this compound could potentially be modified to incorporate such functionalities.
Cell-Based Target Validation: Following the identification of putative targets, validation is necessary to confirm their relevance to the observed biological effect. Cell-based assays are invaluable for this purpose. nih.gov For instance, if a derivative of this compound is found to inhibit a particular enzyme, the gene encoding that enzyme can be knocked down or knocked out in a cell line. If the cells subsequently become resistant to the compound, it provides strong evidence that the enzyme is indeed the biologically relevant target.
| Target Deconvolution Technique | Principle | Role of this compound Derivative |
| Affinity Chromatography | Immobilized ligand captures binding partners from a complex mixture. | Serves as the immobilized ligand on a solid support. |
| Chemoproteomics | Covalent capture of targets in a cellular context. | Modified with a reactive group for covalent labeling. |
| Cell-Based Validation | Genetic perturbation of the putative target to assess changes in compound sensitivity. | The bioactive compound whose target is being validated. |
Contribution to Understanding Fundamental Biological Processes
Chemical genetics, which utilizes small molecules to perturb protein function, offers a powerful approach to understanding fundamental biological processes. The utility of this compound in this context lies in its potential to be developed into selective modulators of specific protein functions.
By identifying the cellular targets of bioactive derivatives of this scaffold, researchers can gain insights into the roles of these proteins in various signaling pathways and cellular events. For example, if a derivative is found to inhibit a particular kinase, it could be used to study the downstream effects of that kinase's activity in processes such as cell proliferation, differentiation, or apoptosis.
Furthermore, the structure-activity relationship (SAR) studies of a series of this compound analogs can provide valuable information about the chemical features required for target engagement. mdpi.com This knowledge can not only lead to the development of more potent and selective research tools but also contribute to a deeper understanding of the molecular recognition events between small molecules and their protein targets. The disruption of protein-protein interactions (PPIs) is another area where derivatives of this compound could be influential. researchgate.netnih.gov Many fundamental biological processes are mediated by PPIs, and small molecules that can selectively inhibit these interactions are highly sought after as research tools. nih.gov
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries to identify "hits" with a desired biological activity. nih.gov The this compound scaffold is well-suited for inclusion in such libraries due to its synthetic tractability and the potential for diverse chemical modifications.
Library Synthesis: The core structure of this compound allows for the straightforward synthesis of a library of analogs. Variations can be introduced at multiple positions, such as substitutions on the chlorophenyl ring, modifications of the aniline group, and alterations to the sulfonyl linkage. This chemical diversity increases the probability of identifying compounds with novel biological activities.
Assay Development: HTS assays can be either biochemical or cell-based. In a biochemical HTS, a library of compounds could be screened for their ability to inhibit a purified enzyme that is a putative target of a this compound derivative. Cell-based HTS assays, on the other hand, can identify compounds that produce a specific cellular phenotype, such as the induction of apoptosis or the inhibition of cell migration. nih.gov
Hit-to-Lead Optimization: Once initial hits are identified from an HTS campaign, a process of hit-to-lead optimization is undertaken to improve their potency, selectivity, and drug-like properties. The SAR data obtained from screening a focused library of this compound analogs can guide this optimization process. nih.gov
| HTS Integration Stage | Description | Relevance of this compound |
| Library Design & Synthesis | Creation of a diverse set of compounds for screening. | Serves as a core scaffold for generating a library of analogs. |
| Assay Implementation | Screening of the library in a high-throughput format. | Included as part of the compound library to be screened. |
| Hit-to-Lead Optimization | Chemical modification of initial hits to improve properties. | SAR from analogs guides the design of improved compounds. |
Future Research Directions and Conceptual Advancements for 4 4 Chlorophenyl Methanesulfonyl Aniline
Exploration of Novel Biological Targets and Therapeutic Areas
The structural framework of 4-[(4-Chlorophenyl)methanesulfonyl]aniline suggests its potential interaction with a variety of biological targets, warranting broad-spectrum screening and focused investigations into several therapeutic areas.
Anticancer Potential: Diaryl sulfone and aniline (B41778) derivatives have demonstrated notable anticancer activities. Future research should prioritize screening this compound against a diverse panel of cancer cell lines, including those representing solid tumors and hematological malignancies. Mechanistic studies could explore its potential as a kinase inhibitor, a class of enzymes frequently dysregulated in cancer. The sulfonyl group can form hydrogen bonds with active site residues of biological targets, a key interaction for many enzyme inhibitors. Investigation into its effects on cell cycle progression and apoptosis in cancer cells could reveal its therapeutic promise.
Anti-inflammatory Properties: Compounds containing a 4-(methylsulfonyl)aniline pharmacophore have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes. Future studies should assess the anti-inflammatory activity of this compound in relevant in vitro and in vivo models of inflammation. This could involve measuring its effect on pro-inflammatory cytokines and other mediators of the inflammatory response.
Other Therapeutic Possibilities: The sulfonyl-containing class of compounds has a history of diverse therapeutic applications, including antidiabetic and antimicrobial activities. Exploratory screening of this compound against various microbial strains and in models of diabetes could uncover unexpected therapeutic opportunities.
| Potential Therapeutic Area | Rationale Based on Structural Motifs | Suggested In Vitro/In Vivo Models |
| Oncology | Diaryl sulfones and aniline derivatives show anticancer activity. | Cancer cell line proliferation assays, kinase inhibition assays, apoptosis studies. |
| Inflammation | 4-(Methylsulfonyl)aniline is a known pharmacophore in anti-inflammatory drugs. | Carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced cytokine release assays. |
| Infectious Diseases | Sulfonamides are a well-established class of antimicrobial agents. | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |
| Diabetes | Sulfonylureas are used in the treatment of type 2 diabetes. | Glucose uptake assays, insulin secretion studies in pancreatic beta-cell lines. |
Development of Advanced Formulation Strategies for In Vitro and Preclinical Studies
The predicted poor aqueous solubility of this compound presents a significant hurdle for its biological evaluation. Overcoming this challenge is critical for obtaining reliable in vitro data and achieving adequate systemic exposure in preclinical animal models.
Future formulation research should focus on a variety of modern techniques to enhance solubility and bioavailability:
Nanotechnology-Based Formulations: Techniques such as the preparation of nanosuspensions or nanoemulsions can significantly increase the surface area of the compound, thereby improving its dissolution rate.
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug into an amorphous state by dispersing it in a polymer matrix can lead to substantial improvements in solubility.
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based carriers can be effective for highly lipophilic compounds, improving their absorption in the gastrointestinal tract.
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.
The selection of an appropriate formulation strategy will depend on the physicochemical properties of this compound and the intended route of administration for preclinical studies.
| Formulation Strategy | Mechanism of Solubility Enhancement | Key Considerations for Development |
| Nanonization | Increases surface area for dissolution. | Particle size control, stability of the nanosuspension. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy. | Polymer selection, physical stability, potential for recrystallization. |
| Lipid-Based Formulations | Solubilization in a lipid matrix. | Excipient compatibility, potential for in vivo precipitation. |
| Cyclodextrin Complexation | Formation of water-soluble inclusion complexes. | Stoichiometry of the complex, binding affinity. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. For a compound like this compound, these computational tools can be leveraged in several ways.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of analogs of this compound, ML algorithms can be trained to build QSAR models. These models can then predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. This approach can significantly reduce the time and cost associated with identifying lead compounds.
De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold. These models can be trained to optimize for desired properties, such as high potency against a specific target and favorable pharmacokinetic profiles.
Predictive Toxicology: AI/ML models can also be used to predict potential toxicities of this compound and its derivatives, allowing for the early deselection of compounds with a high risk of adverse effects.
| AI/ML Application | Objective | Required Input Data |
| QSAR Modeling | Predict biological activity of new analogs. | A dataset of synthesized compounds with their measured biological activities. |
| De Novo Design | Generate novel molecules with optimized properties. | Desired chemical space and property constraints. |
| Predictive Toxicology | Identify potential safety liabilities. | Large datasets of compounds with known toxicological profiles. |
Synergistic Approaches with Other Chemical Entities in Preclinical Combinatorial Studies
Combination therapy is a cornerstone of treatment for complex diseases like cancer. Investigating the synergistic potential of this compound with established therapeutic agents could unlock new treatment paradigms.
Given the potential anticancer activity of sulfonyl-containing compounds, future preclinical studies should explore combinations of this compound with standard-of-care chemotherapeutic agents. For instance, some sulfonylureas have been shown to enhance the efficacy of doxorubicin. The mechanism of synergy could involve the inhibition of multidrug resistance proteins or the complementary targeting of different signaling pathways.
Similarly, in the context of inflammation, combining this compound with other anti-inflammatory drugs could lead to enhanced efficacy or a reduction in the required dose of each agent, potentially mitigating side effects.
Contribution to the Elucidation of Complex Biological Pathways and Networks
Beyond its direct therapeutic potential, this compound can serve as a chemical probe to investigate complex biological systems. The sulfonyl group is generally considered metabolically stable, which can be an advantage in such studies.
By identifying the specific molecular targets of this compound, researchers can gain new insights into the signaling pathways and networks that govern cellular processes in both health and disease. For example, if the compound is found to be a potent and selective kinase inhibitor, it could be used to dissect the role of that particular kinase in various cellular functions.
Furthermore, understanding how this compound modulates these pathways can help in the identification of new drug targets and the development of novel therapeutic strategies. The metabolic fate of sulfonamides can also provide insights into biotransformation pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(4-Chlorophenyl)methanesulfonyl]aniline, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution using (4-Chlorophenyl)methanesulfonyl chloride (a precursor listed in ) and aniline derivatives. Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled. For example, acetonitrile is effective for high-resolution separations in HPLC purification . Electrochemical methods involving sulfinic acids (as in ) may also facilitate sulfonyl group formation. Purity (>95%) can be achieved via recrystallization or column chromatography, with monitoring by NMR and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : To confirm the sulfonyl and chlorophenyl moieties (e.g., distinct chemical shifts for sulfonyl protons).
- X-ray Crystallography : For absolute structural confirmation, as demonstrated in sulfonyl-aniline derivatives ().
- HPLC-MS : To assess purity and detect byproducts. Acetonitrile is recommended as the mobile phase for optimal resolution .
Q. How does the sulfonyl group influence the compound's solubility and stability?
- Methodology : The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies under varying pH and temperature (e.g., 25–60°C, pH 2–10) should be conducted via UV-Vis or LC-MS to identify degradation products. highlights environmental factors (pH, temperature) as critical for related sulfonyl compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies may arise from differences in:
- Experimental conditions : Replicate assays under standardized protocols (e.g., fixed cell lines, consistent concentrations).
- Purity : Verify compound purity (>98%) via HPLC and elemental analysis, as impurities can skew bioactivity results ().
- Structural analogs : Compare activities with structurally similar compounds (e.g., ’s sulfonyl-aniline derivatives) to isolate functional group contributions .
Q. What strategies optimize the compound’s interaction with cellular targets (e.g., enzymes, receptors)?
- Methodology :
- Docking Studies : Use software like Gaussian 09W (as in ) to predict binding affinities with targets such as VAP-1 ().
- SAR Analysis : Modify substituents (e.g., chloro vs. fluoro groups) and evaluate activity changes. suggests sulfonyl groups may enhance receptor binding via hydrogen bonding .
Q. How do environmental factors (e.g., light, oxygen) affect the compound’s stability in long-term storage?
- Methodology : Conduct accelerated stability studies:
- Store samples under varied conditions (dark/ambient light, inert/vacuum environments).
- Monitor degradation via LC-MS every 30 days. emphasizes that temperature and pH are critical for sulfonyl-aniline stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
